molecular formula C44H45N11O9 B2938510 PROTAC BET Degrader-1 CAS No. 2093386-22-0

PROTAC BET Degrader-1

Número de catálogo B2938510
Número CAS: 2093386-22-0
Peso molecular: 871.912
Clave InChI: TXLUZGFDBDQACL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PROTAC BET Degrader-1 is a PROTAC (Proteolysis-Targeting Chimera) that is connected by ligands for Cereblon and BET . It decreases BRD2, BRD3, and BRD4 protein levels at low concentrations . It’s used for research purposes only .


Synthesis Analysis

The synthesis of PROTACs like PROTAC BET Degrader-1 involves connecting a ubiquitin E3 ligase ligand, a linker, and a target protein ligand . The design and optimization of PROTACs present significant challenges, and the general strategy for its development and optimization involves a lot of trial and error based on experience .


Molecular Structure Analysis

The molecular structure of PROTAC BET Degrader-1 consists of three components: a ubiquitin E3 ligase ligand, a linker, and a target protein ligand . The molecular weight is 871.90, and the formula is C44H45N11O9 .


Chemical Reactions Analysis

PROTACs like PROTAC BET Degrader-1 work by forming a ternary complex with the target protein and an E3 ligase . Once ubiquitin molecules are transferred, proteasomes degrade the protein, setting the PROTAC molecule free to recycle and interact with other target proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of PROTAC BET Degrader-1 include a molecular weight of 871.90 and a formula of C44H45N11O9 . It appears as a solid and is light yellow to yellow in color .

Aplicaciones Científicas De Investigación

Cancer Therapy

PROTAC BET Degrader-1: has shown promise as a therapeutic strategy against metastatic castration-resistant prostate cancer (CRPC). It works by degrading BET proteins, which are crucial for cancer cell survival and proliferation .

Inflammatory Diseases

The technology behind PROTAC is being explored for its potential in treating inflammatory diseases. By targeting specific proteins for degradation, it can modulate the inflammatory response .

Neurodegenerative Diseases

PROTAC: also has applications in neurodegenerative diseases. It can degrade proteins that are implicated in the pathogenesis of these diseases, offering a novel approach to treatment .

Solid Tumor Malignancies

The feasibility of treating solid-tumor malignancies with small-molecule mediated protein degradation using PROTACs has been demonstrated, offering a new avenue for cancer treatment .

Epigenetic Cancer Therapy

PROTACs: like ARV-825 have been designed to efficiently degrade BRD4, an epigenetic protein involved in cancer. This represents a significant advancement in epigenetic cancer therapy .

Oncogenic Protein Depletion

Novel and highly potent BET degraders based on the PROTAC concept have been developed to deplete key oncogenic proteins in tumor cells, potentially achieving better clinical efficacy than inhibition of the same proteins .

Mecanismo De Acción

Target of Action

PROTAC BET Degrader-1 is a Proteolysis-Targeting Chimera (PROTAC) that primarily targets the Bromodomain and Extra-Terminal motif (BET) family of proteins, specifically BRD2, BRD3, and BRD4 . These proteins play crucial roles in gene expression and cell growth, making them attractive targets for therapeutic intervention .

Mode of Action

PROTAC BET Degrader-1 operates by forming a ternary complex with its target proteins and an E3 ubiquitin ligase . This interaction facilitates the transfer of ubiquitin molecules to the target proteins, marking them for degradation Instead, they induce the degradation of the target protein, allowing them to target proteins that are considered “undruggable” by traditional medicine due to the lack of a significant binding pocket in the active site .

Biochemical Pathways

The action of PROTAC BET Degrader-1 involves the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in cells . The UPS is responsible for the degradation of short-lived proteins and soluble misfolded proteins . The PROTAC molecule recruits the E3 ubiquitin ligase to the target protein, leading to the ubiquitination of the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome .

Pharmacokinetics

The pharmacokinetics of PROTAC BET Degrader-1 are characterized by its ability to be recycled and induce multiple rounds of target protein degradation .

Result of Action

The result of PROTAC BET Degrader-1 action is the selective degradation of its target proteins, leading to changes at the molecular and cellular levels . By degrading BRD2, BRD3, and BRD4, PROTAC BET Degrader-1 can potentially disrupt gene expression and cell growth pathways, offering therapeutic benefits .

Action Environment

The action of PROTAC BET Degrader-1 can be influenced by various environmental factors. For instance, the efficiency of the ubiquitin transfer within the ternary complex can be affected by the spatial orientation and alignment of the E3 ligase and the target protein . Additionally, the basal expression level of the target protein and rates of revival of protein synthesis can also impact the degradation efficiency

Direcciones Futuras

PROTACs have emerged as a promising therapeutic strategy, and the first PROTAC drug candidates are now being studied clinically . Rapid advances in PROTACs have facilitated the exploration of targeting epigenetic proteins . Many companies are working in this area of emerging new modality and a few PROTACs have already entered clinical trials .

Propiedades

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLUZGFDBDQACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H45N11O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC BET Degrader-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.